Cas no 88982-79-0 (4-Bromoisothiazole-3-carbaldehyde)
4-Bromoisothiazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromoisothiazole-3-carbaldehyde
- 4-bromo-1,2-thiazole-3-carbaldehyde
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- MDL: MFCD24676170
- Inchi: 1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H
- InChI Key: RPYFJDIQHJSSRU-UHFFFAOYSA-N
- SMILES: BrC1=CSN=C1C=O
Computed Properties
- Exact Mass: 190.90405 g/mol
- Monoisotopic Mass: 190.90405 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.2
- Molecular Weight: 192.04
4-Bromoisothiazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B199265-25mg |
4-Bromoisothiazole-3-carbaldehyde |
88982-79-0 | 25mg |
$ 140.00 | 2022-06-07 | ||
| TRC | B199265-50mg |
4-Bromoisothiazole-3-carbaldehyde |
88982-79-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB547218-1 g |
4-Bromoisothiazole-3-carbaldehyde; . |
88982-79-0 | 1g |
€1190.00 | 2023-06-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638444-1g |
4-Bromoisothiazole-3-carbaldehyde |
88982-79-0 | 98% | 1g |
¥9662.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638444-5g |
4-Bromoisothiazole-3-carbaldehyde |
88982-79-0 | 98% | 5g |
¥28988.00 | 2024-04-26 | |
| abcr | AB547218-1g |
4-Bromoisothiazole-3-carbaldehyde; . |
88982-79-0 | 1g |
€1190.00 | 2024-08-02 | ||
| Enamine | EN300-4410755-0.05g |
4-bromo-1,2-thiazole-3-carbaldehyde |
88982-79-0 | 95% | 0.05g |
$266.0 | 2023-05-31 | |
| Enamine | EN300-4410755-0.1g |
4-bromo-1,2-thiazole-3-carbaldehyde |
88982-79-0 | 95% | 0.1g |
$396.0 | 2023-05-31 | |
| Enamine | EN300-4410755-0.25g |
4-bromo-1,2-thiazole-3-carbaldehyde |
88982-79-0 | 95% | 0.25g |
$567.0 | 2023-05-31 | |
| Enamine | EN300-4410755-0.5g |
4-bromo-1,2-thiazole-3-carbaldehyde |
88982-79-0 | 95% | 0.5g |
$891.0 | 2023-05-31 |
4-Bromoisothiazole-3-carbaldehyde Suppliers
4-Bromoisothiazole-3-carbaldehyde Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-Bromoisothiazole-3-carbaldehyde
Recent Advances in the Application of 4-Bromoisothiazole-3-carbaldehyde (CAS: 88982-79-0) in Chemical Biology and Pharmaceutical Research
4-Bromoisothiazole-3-carbaldehyde (CAS: 88982-79-0) is a versatile heterocyclic building block that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and chemical biology. This compound, characterized by its brominated isothiazole core and formyl functional group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and covalent protein modifiers.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-bromoisothiazole-3-carbaldehyde as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the aldehyde functionality to introduce diverse pharmacophores through reductive amination reactions, yielding compounds with improved selectivity profiles compared to existing BTK inhibitors. The bromine atom at the 4-position proved crucial for subsequent Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the molecular scaffold.
In the field of antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of isothiazole-quinoline hybrids derived from 4-bromoisothiazole-3-carbaldehyde. These compounds exhibited potent activity against drug-resistant strains of Staphylococcus aureus, with MIC values in the low micromolar range. The researchers attributed this activity to the compounds' ability to disrupt bacterial membrane integrity, as confirmed through fluorescence microscopy and membrane potential assays.
The unique reactivity of 4-bromoisothiazole-3-carbaldehyde has also been exploited in chemical biology applications. A recent Nature Chemical Biology publication (2024) described its use as an electrophilic warhead in the design of covalent probes for cysteine residues in proteins. The aldehyde group forms reversible imine bonds with lysine residues, while the bromine atom participates in selective thiol conjugation, enabling dual-targeting strategies for protein labeling and inhibition.
From a synthetic chemistry perspective, advances in the preparation of 4-bromoisothiazole-3-carbaldehyde have been reported. A 2023 Organic Process Research & Development article detailed an improved synthetic route starting from commercially available 3-bromothiophene, featuring a novel oxidative cyclization step that increased overall yield to 68% while reducing hazardous waste generation. This development has significant implications for scaling up production of this valuable intermediate.
Ongoing research continues to explore the potential of 4-bromoisothiazole-3-carbaldehyde in drug discovery. Current investigations focus on its incorporation into PROTACs (proteolysis targeting chimeras) and molecular glues, leveraging its ability to form stable interactions with biological targets. As the understanding of its reactivity and biological activity deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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